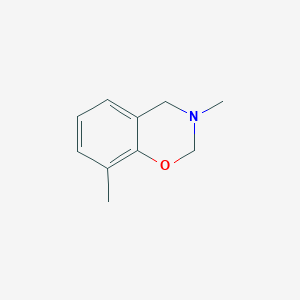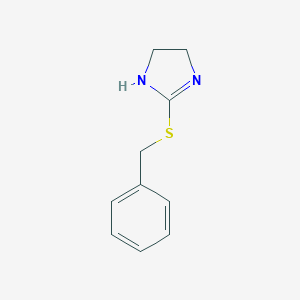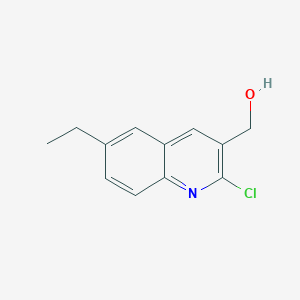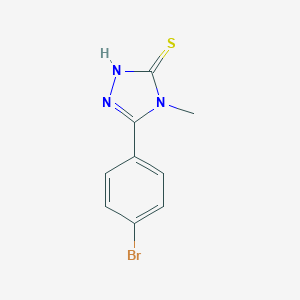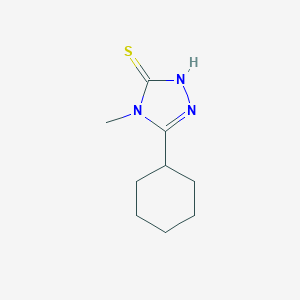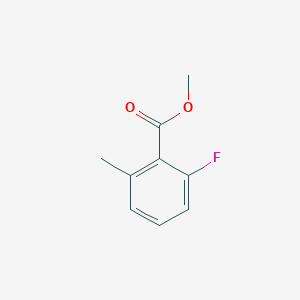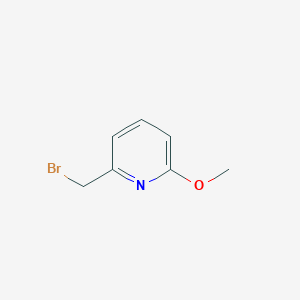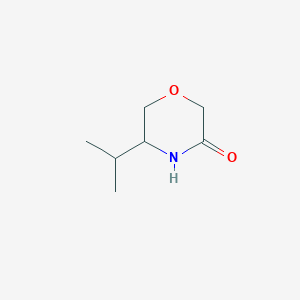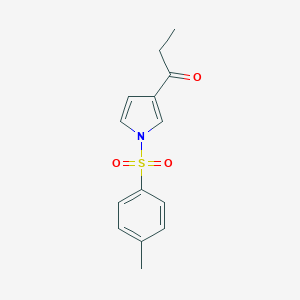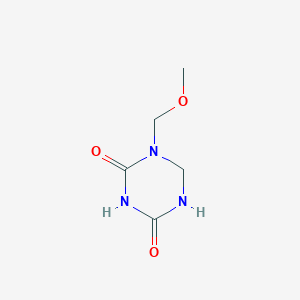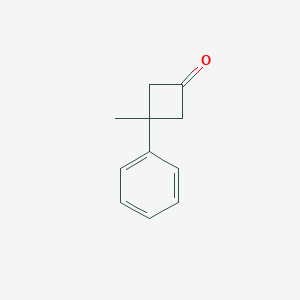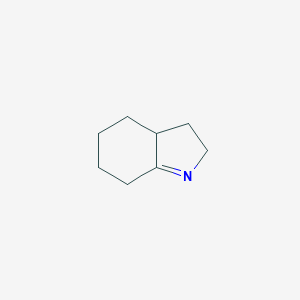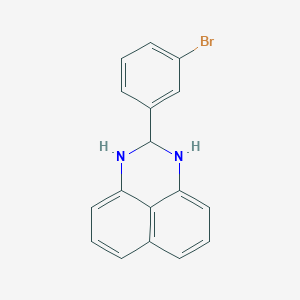
2-(3-bromophenyl)-2,3-dihydro-1H-perimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenyl)-2,3-dihydro-1H-perimidine is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of perimidine derivatives, which have been found to exhibit various biological activities such as antitumor, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of 2-(3-bromophenyl)-2,3-dihydro-1H-perimidine is not fully understood. However, it is believed to exert its biological effects by interacting with specific cellular targets such as enzymes or receptors.
Effets Biochimiques Et Physiologiques
2-(3-bromophenyl)-2,3-dihydro-1H-perimidine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as tyrosine kinase, which is involved in the regulation of cell growth and division. Additionally, this compound has been found to modulate the activity of certain receptors such as the GABA receptor, which is involved in the regulation of neurotransmitter signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-bromophenyl)-2,3-dihydro-1H-perimidine in laboratory experiments is its potential to exhibit biological activity against various cellular targets. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 2-(3-bromophenyl)-2,3-dihydro-1H-perimidine. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer or viral infections. Another direction is to explore its potential as a tool for studying the activity of specific enzymes or receptors in cellular signaling pathways. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in vivo.
Méthodes De Synthèse
The synthesis of 2-(3-bromophenyl)-2,3-dihydro-1H-perimidine can be achieved through a variety of methods. One such method involves the reaction of 3-bromobenzaldehyde with 1,2-diaminobenzene in the presence of a suitable catalyst. The resulting product is then subjected to reduction using a reducing agent such as sodium borohydride to yield the desired compound.
Applications De Recherche Scientifique
2-(3-bromophenyl)-2,3-dihydro-1H-perimidine has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. This compound has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been found to possess antiviral activity against certain viruses such as the human immunodeficiency virus (HIV).
Propriétés
Numéro CAS |
6584-37-8 |
|---|---|
Nom du produit |
2-(3-bromophenyl)-2,3-dihydro-1H-perimidine |
Formule moléculaire |
C17H13BrN2 |
Poids moléculaire |
325.2 g/mol |
Nom IUPAC |
2-(3-bromophenyl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C17H13BrN2/c18-13-7-1-6-12(10-13)17-19-14-8-2-4-11-5-3-9-15(20-17)16(11)14/h1-10,17,19-20H |
Clé InChI |
XJCHTIZCYSTVTG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC(=CC=C4)Br |
SMILES canonique |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC(=CC=C4)Br |
Autres numéros CAS |
6584-37-8 |
Solubilité |
0.3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



